molecular formula C9H12O B14117348 1-(Methoxymethyl)-4-methylbenzene CAS No. 3395-88-8

1-(Methoxymethyl)-4-methylbenzene

Katalognummer: B14117348
CAS-Nummer: 3395-88-8
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: HNASEWFYPPRNKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of p-tolylmethanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methoxymethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form p-tolylmethoxymethanol or further to p-tolylmethoxyacetic acid.

    Reduction: Reduction reactions can convert the methoxymethyl group to a methyl group, yielding p-xylene.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: p-Tolylmethoxymethanol, p-tolylmethoxyacetic acid.

    Reduction: p-Xylene.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-(Methoxymethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-(Methoxymethyl)-4-methylbenzene exerts its effects depends on the specific reaction or application In general, the methoxymethyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on the molecule

Vergleich Mit ähnlichen Verbindungen

    p-Xylene: Similar structure but lacks the methoxymethyl group.

    p-Tolylmethanol: Similar structure but has a hydroxymethyl group instead of methoxymethyl.

    p-Tolylmethoxyacetic acid: An oxidized derivative of 1-(Methoxymethyl)-4-methylbenzene.

Uniqueness: this compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Eigenschaften

CAS-Nummer

3395-88-8

Molekularformel

C9H12O

Molekulargewicht

136.19 g/mol

IUPAC-Name

1-(methoxymethyl)-4-methylbenzene

InChI

InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3

InChI-Schlüssel

HNASEWFYPPRNKM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.